4-(Piperidin-1-yl)thiazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

4-(Piperidin-1-yl)thiazol-2-amine (CAS 1092289-19-4; molecular formula C₈H₁₃N₃S; molecular weight 183.27 g/mol) is a small-molecule heterocyclic building block that fuses a 2-aminothiazole head group with a piperidine ring directly attached at the thiazole C4 position. The 2-aminothiazole motif is privileged in medicinal chemistry, and the piperidine appendage adds a basic nitrogen center that can be exploited for salt formation, solubility tuning, or further derivatization.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
Cat. No. B11813020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)thiazol-2-amine
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CSC(=N2)N
InChIInChI=1S/C8H13N3S/c9-8-10-7(6-12-8)11-4-2-1-3-5-11/h6H,1-5H2,(H2,9,10)
InChIKeyFTKJQDSMWDGLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-yl)thiazol-2-amine (CAS 1092289-19-4): Core Scaffold & Sourcing Landscape


4-(Piperidin-1-yl)thiazol-2-amine (CAS 1092289-19-4; molecular formula C₈H₁₃N₃S; molecular weight 183.27 g/mol) is a small-molecule heterocyclic building block that fuses a 2-aminothiazole head group with a piperidine ring directly attached at the thiazole C4 position . The 2-aminothiazole motif is privileged in medicinal chemistry, and the piperidine appendage adds a basic nitrogen center that can be exploited for salt formation, solubility tuning, or further derivatization [1]. Commercially, the compound is offered at purities of 97–98% (NLT 98% by MolCore; 97% by Chemenu) and is sold exclusively for research and development use .

Why 4-(Piperidin-1-yl)thiazol-2-amine Cannot Be Replaced by Regioisomeric or Spacer-Modified Analogs


Although several C₈H₁₃N₃S constitutional isomers and methylene-spaced analogs exist, their physicochemical and reactivity profiles diverge in ways that matter for reproducible synthesis and biological probe development. The direct C–N bond between the piperidine nitrogen and the electron-deficient thiazole C4 position in 4-(piperidin-1-yl)thiazol-2-amine creates a unique electronic environment—the piperidine lone pair is partially conjugated into the aromatic system, lowering its basicity (predicted pKa ≈ 9.68 for the piperidine nitrogen in the closely related 1-(thiazol-2-yl)piperidin-4-amine isomer ). Introducing a methylene spacer, as in 4-(piperidin-1-ylmethyl)thiazol-2-amine (CAS 17386-10-6), restores full piperidine basicity, increases lipophilicity (predicted logP = 1.256 vs. an estimated ~1.0 for the direct-linked analog [1]), and adds an additional rotatable bond, all of which alter solubility, salt stoichiometry, and reactivity in downstream acylation or alkylation steps. These differences mean that regioisomers and homologs are not drop-in replacements in established synthetic routes or structure–activity relationship (SAR) programs without re-optimization.

Head-to-Head Quantitative Evidence for Selecting 4-(Piperidin-1-yl)thiazol-2-amine Over Analogs


Molecular Property Differentiation: Predicted Lipophilicity vs. Methylene-Spaced Analog

Predicted logP values differentiate 4-(piperidin-1-yl)thiazol-2-amine from its closest commercially available analog, 4-(piperidin-1-ylmethyl)thiazol-2-amine (CAS 17386-10-6). The methylene-spaced analog has a predicted logP of 1.256, whereas the direct-linked target compound, lacking the lipophilic methylene unit, is estimated to be ~0.2–0.3 log units lower (approximate; no experimentally determined logP is available for the target compound) [1]. This lipophilicity difference corresponds to an approximately 1.6–2.0× lower octanol–water partition coefficient, which can affect chromatographic retention, aqueous solubility, and passive membrane permeability in cell-based assays [2]. For procurement decisions, the inherently lower logP of the direct-linked scaffold may be advantageous when aqueous solubility or reduced non-specific protein binding is desired.

Physicochemical profiling Lipophilicity Drug-likeness

Scaffold Compactness: Molecular Weight and Rotatable Bond Count Advantage Over Spaced Analogs

4-(Piperidin-1-yl)thiazol-2-amine possesses a molecular weight of 183.27 g/mol and contains only one rotatable bond (the piperidine–thiazole C–N linkage), making it a compact fragment-sized scaffold . By contrast, the methylene-spaced analog 4-(piperidin-1-ylmethyl)thiazol-2-amine has a molecular weight of 197.30 g/mol and two rotatable bonds [1]. The 14 Da higher molecular weight and additional rotational degree of freedom in the methylene analog reduce its ligand efficiency (binding affinity per heavy atom) when the scaffold is elaborated into target-binding molecules. For fragment-based screening libraries, the target compound’s smaller size and greater rigidity are advantageous properties [2].

Fragment-based drug discovery Ligand efficiency Scaffold optimization

Regioisomeric Purity: Avoiding the 2-(Piperidin-1-yl)thiazol-4-amine Contaminant Risk in Procurement

A structurally close regioisomer, 2-(piperidin-1-yl)thiazol-4-amine (CAS 754954-64-8), shares the identical molecular formula (C₈H₁₃N₃S) and molecular weight (183.27 g/mol) but differs in the connectivity of the piperidine and amino substituents on the thiazole ring . This regioisomer cannot be distinguished from the target compound by mass spectrometry or elemental analysis alone; differentiation requires NMR or chromatographic methods. Vendors supplying 4-(piperidin-1-yl)thiazol-2-amine at ≥97% purity with verified structural identity (e.g., by ¹H NMR or HPLC retention time matching) mitigate the risk of regioisomeric contamination that could confound biological assay results or lead to irreproducible synthetic outcomes .

Chemical procurement Isomeric purity Synthetic reliability

Piperidine Basicity Modulation: Predicted pKa Shift Relative to Saturated Piperidine Analogs

In 4-(piperidin-1-yl)thiazol-2-amine, the direct attachment of the piperidine nitrogen to the electron-deficient thiazole C4 position reduces the basicity of the piperidine nitrogen compared to a fully saturated, unconjugated piperidine (pKa ≈ 10.6 for piperidine itself). The predicted pKa for the piperidine nitrogen in the structurally related isomer 1-(thiazol-2-yl)piperidin-4-amine is 9.68 ± 0.20 . By analogy, the target compound’s piperidine nitrogen pKa is expected to fall in a similar range (~8.5–9.7), representing a decrease of 0.9–2.1 pKa units relative to free piperidine. This reduction affects protonation state at physiological pH, salt stoichiometry with acids, and the compound’s reactivity as a nucleophile in subsequent synthetic transformations [1].

Basicity Salt formation Reactivity tuning

Research and Industrial Scenarios Where 4-(Piperidin-1-yl)thiazol-2-amine Outperforms Analogs


Fragment-Based Screening Libraries Requiring Low-MW, Low-Rotatable-Bond Amino-Thiazole Cores

The compound’s molecular weight of 183.27 Da places it squarely in fragment space (MW < 250 Da), and its single rotatable bond maximizes rigid-fit binding potential . When building fragment libraries for SPR or NMR screening, its lower logP (~1.0 estimated) relative to the methylene-spaced analog (logP = 1.256) [1] translates to better aqueous solubility and reduced aggregation risk—critical factors for obtaining clean biophysical binding data.

Kinase Inhibitor Scaffold Elaboration Requiring a Directly Conjugated Piperidine–Thiazole Pharmacophore

The piperidinyl-thiazole core is a recognized substructure in kinase inhibitor patents, including sphingosine kinase 1 (SphK1) and Bruton’s tyrosine kinase (Btk) inhibitors [1]. For medicinal chemistry teams optimizing these chemotypes, 4-(piperidin-1-yl)thiazol-2-amine offers a direct conjugation path that analogs with a methylene spacer cannot replicate, preserving the electronic communication between the piperidine and the thiazole that docking studies suggest is important for hinge-region binding.

Agrochemical Discovery Programs Modeling on the Oxathiapiprolin Piperidinyl-Thiazole Pharmacophore

Oxathiapiprolin and fluoxapiprolin, commercial oomycete fungicides, feature a 4-(piperidin-1-yl)thiazole substructure at their core . 4-(Piperidin-1-yl)thiazol-2-amine provides the minimal scaffold for SAR exploration around this pharmacophore. Its direct N–thiazole linkage matches the connectivity in the commercial fungicides, whereas the methylene-spaced analog introduces a topological disconnect that would misalign key substituent vectors in the OSBP target binding pocket [1].

Synthetic Intermediate Requiring Selective Mono-Functionalization at the 2-Amino Group

The 2-amino group on the thiazole ring is more nucleophilic than the piperidine nitrogen due to the reduced basicity of the latter (predicted pKa shift of ~0.9–2.1 units vs. free piperidine) . This differential reactivity allows selective acylation, sulfonylation, or reductive amination at the 2-NH₂ position without requiring protection of the piperidine nitrogen—a synthetic efficiency advantage not shared by saturated piperidine-thiazole analogs where the two nitrogens have more similar basicities.

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